molecular formula C7H6N2 B3350328 2H-Cyclopenta[d]pyridazine CAS No. 270-64-4

2H-Cyclopenta[d]pyridazine

Cat. No. B3350328
CAS RN: 270-64-4
M. Wt: 118.14 g/mol
InChI Key: KQSREENCGLQTRN-UHFFFAOYSA-N
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Description

2H-Cyclopenta[d]pyridazine is a heterocyclic compound that contains two adjacent nitrogen atoms . It has a molecular formula of C8H8N2 and a molecular weight of 132.165 g/mol . Pyridazine derivatives, including 2H-Cyclopenta[d]pyridazine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 2H-Cyclopenta[d]pyridazine, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For example, the condensation of cyclopentadienyl-derived γ-diketones and arylhydrazines was utilized to synthesize 4-(1,4-diphenyl-2H-cyclopent[d]-pyridazin-2-yl)benzenesulfonamide and 4-(1,4-di-(4-methylphenyl)-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide .


Molecular Structure Analysis

The pyridazine ring in 2H-Cyclopenta[d]pyridazine is planar, and the N-N bond has a single bond character . The physicochemical properties inherent to pyridazine and its fused homologues distinguish it from other azines in a fashion that can be advantageous when deployed judiciously .


Chemical Reactions Analysis

Pyridazine derivatives, including 2H-Cyclopenta[d]pyridazine, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a diverse range of agrochemical and pharmacological activities .

Scientific Research Applications

Synthesis and Functional Group Transformations

2H-Cyclopenta[d]pyridazine derivatives, particularly those in the pyridazine series, have shown significant utility in organic synthesis. These compounds serve as efficient and recyclable carriers for various important organic reactions, contributing to advancements in the field of organic chemistry (Seohyun Kang et al., 2018).

Applications in Optoelectronics and Sensors

Pyridazine derivatives, including those related to 2H-Cyclopenta[d]pyridazine, have been explored for their potential applications in optoelectronics. They are particularly noted for their use in fluorescent materials and sensors. This is attributed to their unique chemical structure which allows for effective charge transfer and polarizability (Dorina Amăriucăi-Mantu et al., 2021).

Material and Commercial Applications

Pyridazines, including the 2H-Cyclopenta[d]pyridazine class, have material and commercial applications due to their structural properties. This includes their use in the development of electronic devices, where they offer stability and efficiency (C. A. Snyder et al., 2011).

Metal-Coordination and Self-Assembly

These derivatives exhibit metal-coordinating abilities, leading to the formation of complex structures like [2x2] gridlike metal complexes. This property is leveraged in the synthesis of complex molecular structures and materials (R. Hoogenboom et al., 2006).

Corrosion Inhibition

Certain pyridazine derivatives, including those related to 2H-Cyclopenta[d]pyridazine, have been studied as corrosion inhibitors. These studies focus on their effectiveness in protecting metals like steel in corrosive environments (A. Khadiri et al., 2016).

Mechanism of Action

The mechanism of action of pyridazine derivatives is often related to their capacity to inhibit certain biological processes. For example, some 6-aryl-3(2H)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets (SDS) of 2H-Cyclopenta[d]pyridazine .

Future Directions

The unique physicochemical properties of the pyridazine ring make it an attractive heterocycle for drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This suggests that 2H-Cyclopenta[d]pyridazine and its derivatives could have potential applications in drug discovery and development .

properties

IUPAC Name

2H-cyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-4-8-9-5-7(6)3-1/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSREENCGLQTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNN=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341868
Record name 2H-Cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Cyclopenta[d]pyridazine

CAS RN

270-64-4
Record name 2H-Cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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